6-isopropyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one
CAS No.:
Cat. No.: VC14988724
Molecular Formula: C17H18O3
Molecular Weight: 270.32 g/mol
* For research use only. Not for human or veterinary use.
![6-isopropyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one -](/images/structure/VC14988724.png)
Specification
Molecular Formula | C17H18O3 |
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Molecular Weight | 270.32 g/mol |
IUPAC Name | 2,3,5-trimethyl-6-propan-2-ylfuro[3,2-g]chromen-7-one |
Standard InChI | InChI=1S/C17H18O3/c1-8(2)16-10(4)13-6-12-9(3)11(5)19-14(12)7-15(13)20-17(16)18/h6-8H,1-5H3 |
Standard InChI Key | DTHOJIMZBJAWGT-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)C(C)C)C)C |
Introduction
Structural Characteristics and Molecular Properties
Furochromenes are bicyclic heterocyclic systems comprising fused furan (oxygen-containing five-membered ring) and chromene (benzopyran) moieties. The title compound features three methyl groups at positions 2, 3, and 5, alongside an isopropyl group at position 6. These substituents significantly influence its stereoelectronic properties, enhancing hydrophobicity and steric bulk compared to simpler furochromenes .
Spectroscopic and Computational Data
Key spectral features of furochromenes include:
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¹H NMR: Methyl groups typically resonate between δ 1.2–2.5 ppm, while isopropyl protons appear as septets near δ 2.7–3.1 ppm. Aromatic protons on the chromene ring absorb in the δ 6.5–8.0 ppm range .
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¹³C NMR: The carbonyl carbon (C7) resonates near δ 160–170 ppm, with furan and chromene carbons appearing between δ 100–150 ppm .
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Mass Spectrometry: Predicted molecular ion peaks align with adducts such as [M+H]⁺ (~317 m/z) and [M+Na]⁺ (~339 m/z), based on analogous compounds .
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The synthesis of 6-isopropyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one likely involves a multi-step strategy:
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Precursor Preparation: Substituted resorcinol derivatives serve as starting materials for chromene ring formation.
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Furan Annulation: Cyclization via acid-catalyzed or transition metal-mediated pathways to construct the fused furan ring .
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Functionalization: Sequential alkylation or Friedel-Crafts reactions to introduce methyl and isopropyl groups.
Optimized Synthetic Routes
A Bi(OTf)₃-promoted cascade annulation, as described for pyrano-furopyranones , could be adapted for this compound. For example:
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React 4-hydroxy-2H-chromen-2-one with an unsaturated γ-ketoester under Lewis acid catalysis.
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Control substituent positioning via regioselective alkylation (e.g., using methyl iodide or isopropyl bromide).
Key Reaction Conditions:
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Temperature: 80–110°C
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Solvent: Dichloroethane or toluene
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Catalyst: Bismuth triflate (5–10 mol%)
Applications in Materials Science
Furochromenes’ extended π-conjugation makes them candidates for optoelectronic materials. Key properties include:
Property | Value (Estimated) | Method of Analysis |
---|---|---|
Fluorescence λₑₓ/λₑₘ | 340/420 nm | UV-Vis Spectroscopy |
HOMO-LUMO Gap | 3.2–3.5 eV | DFT Calculations |
Thermal Stability (Tₘ) | 180–220°C | Differential Scanning Calorimetry |
These characteristics suggest utility in organic light-emitting diodes (OLEDs) or as fluorescent sensors .
Comparative Analysis with Structural Analogs
The table below contrasts key features of the title compound with related furochromenes:
Research Gaps and Future Directions
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Synthetic Challenges: Improved regioselectivity in introducing multiple alkyl groups is needed. Flow chemistry approaches may enhance yield and purity .
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Biological Screening: Priority targets include kinase inhibition assays and in vivo toxicity profiling.
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Computational Modeling: Molecular dynamics simulations could predict metabolic stability and degradation pathways.
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